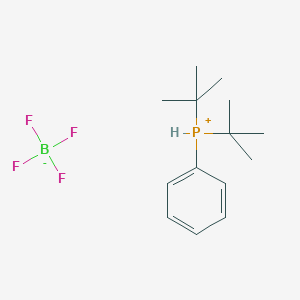

DI-Tert-butylphenylphosphonium tetrafluoroborate

Übersicht

Beschreibung

The compound DI-Tert-butylphenylphosphonium tetrafluoroborate is a phosphonium salt, which is a class of organophosphorus compounds with a phosphorus atom bearing a positive charge. Phosphonium salts are known for their use in a variety of chemical reactions and applications due to their unique properties.

Synthesis Analysis

The synthesis of related phosphonium compounds often involves the reaction of phosphines with alkyl halides or through the oxidation and methylation of phosphines. For instance, the synthesis of sterically hindered bis(phosphonio)benzene derivatives was achieved by oxidizing and methylating the corresponding phosphorus atoms of a bis(phosphino)benzene compound . Similarly, phosphonium tetrafluoroborates can be synthesized by reacting certain fluorinated alkenes with tri-n-butylphosphine and boron trifluoride etherate, followed by further reaction with iodine in the presence of Na2CO3 .

Molecular Structure Analysis

The molecular structure of phosphonium compounds can be quite complex due to steric hindrance, as seen in the case of tetra-tert-butyldiphosphine. This molecule is extremely distorted and sterically crowded, with significant deformations within the tert-butyl groups . The molecular structure of di-tert-butylphosphinic acid, a related compound, was determined by single-crystal x-ray methods, revealing a dimeric structure with strong hydrogen bonds .

Chemical Reactions Analysis

Phosphonium salts participate in various chemical reactions, including host-guest chemistry, fragmentation, and interaction with other ions. For example, a mass spectrometric study of phosphonium triflate salts derived from tetraphosphacubane and tetraphosphatricyclooctadiene revealed intact phosphonium ions and their decomposition pathways . Phosphonium salts are also used to promote epoxide-initiated cation-olefin polycyclization reactions, demonstrating their utility in complex organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonium salts are influenced by their molecular structure and the substituents attached to the phosphorus atom. For instance, the redox properties of bis(phosphino)benzene derivatives were investigated through electrochemical measurements, reflecting their crowded structures . The solubility and thermal behavior of poly(amide-ester)s synthesized from di-tert-butyl esters of tetracarboxylic acids and diamines using a phosphonate activating agent were also studied, showing that these materials can be cast into uniform films and undergo deesterification and imidization at elevated temperatures .

Wissenschaftliche Forschungsanwendungen

Electrochemical Properties and Applications

- Electrochemical Studies : A carbon paste electrode with a binder containing a phosphonium tetrafluoroborate derivative demonstrated effective study of redox properties of insoluble coordination polymers involving manganese and iron metallocenters (Shekurov et al., 2016).

- Novel Electrode Material : A carbon paste electrode containing a room temperature ionic liquid, which includes a phosphonium tetrafluoroborate derivative, showed high conductivity, wide electrochemical window, and reproducibility, beneficial for studying the redox properties of insoluble compounds (Khrizanforov et al., 2016).

Synthesis and Reactivity

- Synthesis of Multifunctional Phosphorus Compounds : A study demonstrated the synthesis of stable multifunctional C-phosphonio phosphorus vinyl ylides, showcasing the reactivity and potential applications of phosphonium tetrafluoroborate derivatives in novel compound synthesis (Dyer et al., 1996).

- Tandem Cyclization Reactions : Phosphonium tetrafluoroborate derivatives were used in Rh-catalyzed tandem cyclization reactions to form 1H-indenes and 1-alkylideneindans from arylboronate esters, showing their utility in organic synthesis (Lautens & Marquardt, 2004).

Ionic Liquids and Supercapacitors

- Ionic Liquids in Supercapacitors : Phosphonium-based ionic liquids, including those with a tetrafluoroborate component, have been investigated as electrolytes for supercapacitors. Their conductivity and electrochemical properties make them particularly attractive for this application (Khrizanforov et al., 2019).

Catalysis and Chemical Transformations

- Catalysis in Organic Reactions : Phosphonium tetrafluoroborate derivatives were used in palladium-catalyzed aminocarbonylation of heteroaryl halides, demonstrating their role as effective ligands in facilitating complex organic transformations (Qu et al., 2009).

Safety And Hazards

Di-tert-butylphenylphosphonium tetrafluoroborate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Eigenschaften

IUPAC Name |

ditert-butyl(phenyl)phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23P.BF4/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;2-1(3,4)5/h7-11H,1-6H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDPEVWZXUWEFR-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459231 | |

| Record name | DI-TERT-BUTYLPHENYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DI-Tert-butylphenylphosphonium tetrafluoroborate | |

CAS RN |

612088-55-8 | |

| Record name | DI-TERT-BUTYLPHENYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)

![Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester (9CI)](/img/structure/B150668.png)